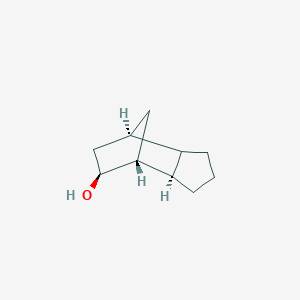![molecular formula C15H16N2OS B2356725 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide CAS No. 1305784-43-3](/img/structure/B2356725.png)
4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide” is a chemical compound with the CAS Number: 1305784-43-3 . It has a molecular weight of 272.37 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C15H16N2OS/c1-17(2)12-4-3-5-14(10-12)18-13-8-6-11(7-9-13)15(16)19/h3-10H,1-2H3,(H2,16,19) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 272.37 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer and Antioxidant Effects
- A study highlighted the potential of benzene sulfonamide derivatives, including compounds similar to 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide, as anticancer agents. Specifically, certain derivatives showed potent effects against MCF-7 breast carcinoma cell lines, although they exhibited low antioxidant activities. This research utilized molecular docking studies to investigate the compounds' anti-breast cancer activity (H. Mohamed et al., 2022).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied extensively. For instance, the asymmetrical unit of a similar compound, C8H9NOS, displayed interesting molecular orientations and formed dimers through intermolecular hydrogen bonds, contributing to further understanding of such chemical structures (Saqib Ali et al., 2010).
Corrosion Inhibition
- In another research, a heterocyclic compound structurally related to this compound demonstrated significant inhibitory action in protecting mild steel in an acid medium. This highlights its potential application in corrosion inhibition (F. Boudjellal et al., 2020).
Intramolecular Charge Transfer
- Studies on compounds with structural similarities have shown that they can exhibit strong intramolecular charge–transfer interactions. This property is particularly important in the development of new materials with specific electronic or optical characteristics (T. Itoh et al., 1995).
Radical Formation and Pharmacological Properties
- Research on 4-dimethylaminophenol, a related compound, revealed insights into its catalytic process in the treatment of cyanide poisoning, specifically its ability to form ferrihaemoglobin. This demonstrates the pharmacological significance of such compounds (P. Eyer & E. Lengfelder, 1984).
Protonation and Hydrogen Bonding
- The protonation behavior and hydrogen bonding characteristics of similar compounds have been studied, providing valuable information for chemical synthesis and understanding of molecular interactions (H. Staab et al., 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-17(2)12-4-3-5-14(10-12)18-13-8-6-11(7-9-13)15(16)19/h3-10H,1-2H3,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIKQNBFBIABD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)


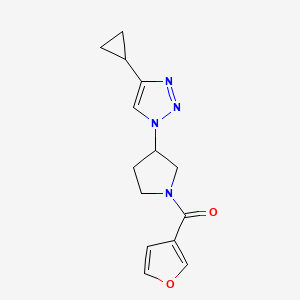
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
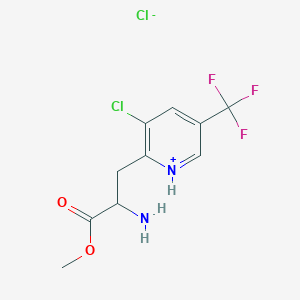
![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)
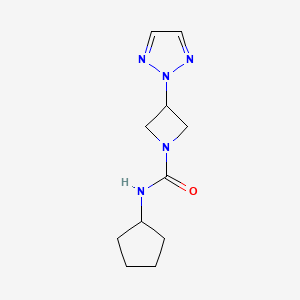
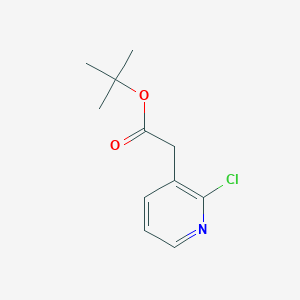
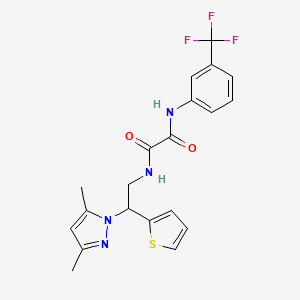
![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)

